4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
Description
4-Ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an ethoxy group at the para position. The sulfonamide nitrogen is further linked to an ethyl chain terminating in a 5-methyl-6-oxopyrimidin-1(6H)-yl moiety. This compound’s structure combines a sulfonamide pharmacophore with a pyrimidinone heterocycle, a combination often explored for bioactivity in medicinal chemistry.
Properties
IUPAC Name |
4-ethoxy-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-3-22-13-4-6-14(7-5-13)23(20,21)17-8-9-18-11-16-10-12(2)15(18)19/h4-7,10-11,17H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCZMXFKAVARPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=C(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl moiety can be synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions, followed by methylation.
Ethylation of Benzenesulfonamide: The benzenesulfonamide core can be ethylated using ethyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The pyrimidinyl intermediate is then coupled with the ethylated benzenesulfonamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products
Oxidation: Formation of 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonic acid.
Reduction: Formation of 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related sulfonamide derivatives:
Functional Group Analysis
- Ethoxy vs. Halogens may improve target binding but increase metabolic instability or toxicity .
- Pyrimidinone vs. Pyridazinone: Pyrimidinones (as in the target) have a six-membered ring with two nitrogens and one carbonyl, enabling distinct hydrogen-bonding interactions compared to pyridazinones (two adjacent nitrogens in a six-membered ring). This difference may influence solubility and target selectivity .
Pharmacological Implications
- Target Binding: The pyrimidinone’s carbonyl group may act as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase). Bromine in the analog (CAS 1797589-14-0) could enhance binding via halogen bonding but at the cost of higher molecular weight .
Biological Activity
4-Ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₄S
- Molecular Weight : 342.39 g/mol
- CAS Number : 1797589-14-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrimidinyl Intermediate : This is achieved by condensing ethyl acetoacetate with urea under acidic conditions, followed by methylation.
- Ethylation of Benzenesulfonamide : The benzenesulfonamide core is ethylated using ethyl bromide in the presence of a base.
- Coupling Reaction : The pyrimidinyl intermediate is coupled with the ethylated benzenesulfonamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in suitable solvents.
Antimicrobial Activity
Research indicates that compounds similar to 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine compounds demonstrate antibacterial effects against various pathogens, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
- Fungi : Candida albicans and Aspergillus spp. .
The compound's effectiveness against these microorganisms suggests potential use as an antimicrobial agent.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby obstructing substrate access and disrupting metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at particular receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
-
Study on Antibacterial Activity :
- A series of synthesized compounds, including those with similar structures to 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, were tested against common bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Table 1: Antimicrobial Activity Results
Compound ID Bacterial Strain Zone of Inhibition (mm) 8a E. coli 25 8b S. aureus 30 8c P. aeruginosa 20 - Therapeutic Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
